molecular formula C12H21NO4 B2670971 (S)-1-(Boc)azepane-2-carboxylic acid CAS No. 1227926-67-1; 155905-76-3

(S)-1-(Boc)azepane-2-carboxylic acid

Cat. No.: B2670971
CAS No.: 1227926-67-1; 155905-76-3
M. Wt: 243.303
InChI Key: BKMVFOKQLCHCPK-VIFPVBQESA-N
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Description

Historical Development of Azepane-Based Amino Acids in Organic Chemistry

The exploration of azepane derivatives began in the mid-20th century, driven by the need for conformationally restricted amino acids to study peptide secondary structures. Early work focused on six-membered rings like piperidine, but the larger cavity of seven-membered azepanes provided distinct advantages in mimicking natural peptide turns. A landmark 2012 study demonstrated that azepane quaternary amino acids could stabilize 310 helical conformations in short peptides through a combination of X-ray crystallography and NMR spectroscopy. This discovery catalyzed interest in functionalized azepanes, culminating in the development of (S)-1-(Boc)azepane-2-carboxylic acid as a synthetically accessible building block.

The tert-butoxycarbonyl (Boc) protecting group, introduced in the 1970s for peptide synthesis, became integral to azepane chemistry by enabling selective nitrogen functionalization while preserving carboxylic acid reactivity. By 2020, stereocontrolled methods using reductive amination and oxidative ring cleavage allowed gram-scale production of enantiopure azepane β-amino acids.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche due to:

  • Ring Strain Modulation : The azepane’s 7-membered ring balances conformational flexibility (chair-to-boat transitions) with moderate strain, enabling both rigid and adaptable molecular architectures.
  • Stereoelectronic Effects : The Boc group at N1 and carboxylic acid at C2 create an electronic gradient that directs regioselective reactions at the α-position (Table 1).

Table 1 : Reactivity Profile of this compound

Reaction Type Regioselectivity Stereochemical Outcome
Peptide Coupling C2 carboxyl Retention of S-configuration
α-Acylation C2 α-H 80–97% ee
Ring-Opening Functionalization N1 Boc group Diastereomeric control

Relationship to Other Azepane Derivatives

Comparative studies reveal distinct advantages over related structures:

  • Versus Piperidines : The larger azepane ring accommodates bulkier substituents without sacrificing synthetic accessibility. For example, α-acylation yields in azepanes exceed 80% versus 60–70% for piperidines under identical conditions.
  • Versus Azocanes : Eight-membered azocanes suffer from excessive flexibility, whereas azepanes provide optimal preorganization for protein binding.
  • Benzazepine Analogues : While benzofused derivatives offer aromatic stacking, this compound’s aliphatic nature enables hydrophobic interactions without π-system interference.

Emergence in Peptide Science

This compound revolutionized peptide engineering through:

  • Helix Induction : Incorporation into pentapeptides induces 310-helix conformations with <1 Å RMSD deviation from ideal geometry, as confirmed by X-ray studies.
  • Protease Resistance : The Boc group and azepane ring confer stability against chymotrypsin (t1

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-8-6-4-5-7-9(13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMVFOKQLCHCPK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(R)-1-Boc-Azepane-2-Carboxylic Acid

  • Structural Relationship: The R-enantiomer (CAS 1227926-67-1) shares identical molecular formula (C₁₂H₂₁NO₄) and weight (243.30 g/mol) with the S-enantiomer but differs in chiral configuration at the 2-position .
  • Functional Differences : Enantiomeric divergence leads to distinct biological interactions. For example, the R-form may exhibit lower binding affinity to chiral receptors or enzymes compared to the S-form in drug candidates.
  • Applications : Used in enantioselective synthesis to explore stereochemical outcomes in medicinal chemistry .

Azepane-2-Carboxylic Acid Hydrochloride

  • Structural Relationship: Lacks the Boc group and exists as a hydrochloride salt (CAS 5227-52-1, C₆H₁₁NO₂·HCl, MW 165.62 g/mol) .
  • Physicochemical Properties :
    • Solubility : Highly water-soluble due to ionic character, unlike the Boc-protected analogue, which is soluble in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
    • Stability : Hygroscopic and prone to decomposition under prolonged heat exposure, whereas the Boc derivative is stable in basic conditions .
  • Applications : Primarily used in biochemical research as a building block for unprotected amine intermediates .

1-(Boc-Amino)Cyclopropanecarboxylic Acid

  • Structural Relationship: Features a three-membered cyclopropane ring (CAS 88950-64-5, C₉H₁₅NO₄, MW 201.22 g/mol) with a Boc-protected amine and carboxylic acid group .
  • Functional Differences :
    • Conformational Rigidity : The cyclopropane ring restricts rotational freedom, making it useful for stabilizing peptide conformations.
    • Reactivity : Susceptible to ring-opening under acidic or oxidative conditions, unlike the more stable azepane ring .
  • Applications : Employed in peptide stapling and constrained analog design to enhance metabolic stability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula MW (g/mol) Ring Size Solubility Stability Profile
(S)-1-(Boc)azepane-2-carboxylic acid - C₁₂H₂₁NO₄ 243.30 7-membered Organic solvents Stable in base, acid-labile
(R)-1-Boc-azepane-2-carboxylic acid 1227926-67-1 C₁₂H₂₁NO₄ 243.30 7-membered Organic solvents Similar to S-enantiomer
Azepane-2-carboxylic acid hydrochloride 5227-52-1 C₆H₁₁NO₂·HCl 165.62 7-membered Water Hygroscopic, heat-sensitive
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 3-membered DCM, THF Acid-sensitive

Research Findings and Key Insights

  • Enantiomer-Specific Activity : The S-enantiomer demonstrates superior binding in kinase inhibition assays compared to the R-form, highlighting the importance of chirality in drug design .
  • Solubility Trade-offs : Boc protection reduces aqueous solubility but enhances membrane permeability, critical for orally administered drugs .
  • Ring Size Impact : Azepane’s seven-membered ring offers improved metabolic stability over cyclopropane derivatives, which are prone to ring-opening in vivo .

Q & A

Q. What is the role of the Boc group in (S)-1-(Boc)azepane-2-carboxylic acid, and how does it influence synthetic applications?

The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for amines, preventing unwanted side reactions during multi-step syntheses. Its steric bulk enhances regioselectivity, while its acid-labile nature allows for selective removal under mild conditions (e.g., trifluoroacetic acid). This facilitates sequential functionalization of the azepane ring, making the compound a versatile intermediate in peptide and heterocycle synthesis .

Q. What are the key synthetic steps for preparing this compound?

Synthesis typically involves:

  • Ring formation : Cyclization of a linear precursor (e.g., via intramolecular lactamization).
  • Boc protection : Introduction of the Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Carboxylic acid functionalization : Oxidation or hydrolysis of pre-existing groups to yield the final carboxylic acid moiety. Purification often employs column chromatography or recrystallization to achieve >95% enantiomeric purity .

Q. How is this compound utilized in peptide mimicry and ligand design?

The azepane scaffold mimics peptide backbone conformations, while the carboxylic acid enables amide bond formation. Researchers use it to synthesize constrained peptidomimetics for targeting G protein-coupled receptors (GPCRs) and enzymes. For example, coupling with amino acid residues via solid-phase peptide synthesis (SPPS) can generate ligands with enhanced metabolic stability .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during derivatization of this compound?

  • Chiral auxiliaries : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric reactions.
  • Analytical validation : Monitor stereochemical integrity via chiral HPLC or NMR with chiral shift reagents.
  • Protecting group strategy : Avoid harsh deprotection conditions (e.g., strong bases) that may induce racemization. Contradictions in stereochemical outcomes are often resolved by comparing retention times with authentic standards .

Q. What experimental approaches validate the biological activity of derivatives targeting GPCRs?

  • Binding assays : Radioligand displacement studies (e.g., using [³H]-labeled antagonists) to measure IC₅₀ values.
  • Functional assays : cAMP accumulation or calcium flux assays to assess agonist/antagonist efficacy.
  • Structural analysis : Co-crystallization with target receptors or computational docking to refine SAR (structure-activity relationship) models. Discrepancies between binding affinity and functional potency may arise from allosteric modulation or biased signaling .

Q. How do structural analogs of this compound compare in drug discovery applications?

CompoundStructural VariationUnique Application
(R)-1-(Boc)azepane-2-carboxylic acidOpposite stereochemistryStudy enantioselective bioactivity
1-(Boc)azepane-4-carboxylic acidCarboxylic acid at position 4Altered receptor binding kinetics
Piperidine derivatives (e.g., 1-Boc-4-methylpiperidine-4-carboxylic acid)Smaller ring sizeEnhanced metabolic stability
Such analogs are evaluated via parallel synthesis and high-throughput screening to identify lead compounds .

Q. What strategies mitigate challenges in large-scale synthesis of this compound?

  • Continuous flow reactors : Improve reaction control and scalability for steps like Boc protection.
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalytic methods : Use enzymatic catalysis for enantioselective ring formation. Contradictory yield data across studies often stem from differences in solvent polarity or catalyst loading .

Methodological Considerations

  • Data validation : Cross-reference NMR (¹H/¹³C), HRMS, and X-ray crystallography to confirm structure.
  • Contradiction resolution : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

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